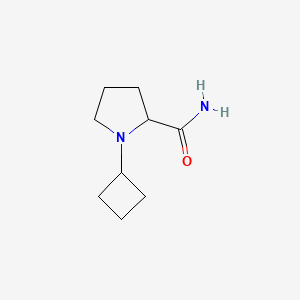
1-Cyclobutylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutylpyrrolidine-2-carboxamide (CBPC) is a chemical compound that has been of increasing interest to researchers in the fields of pharmacology, organic chemistry, and materials science. The five-membered pyrrolidine ring, a key component of CBPC, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, like CBPC, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of CBPC is C9H16N2O, and it has a molecular weight of 168.24. The pyrrolidine ring in CBPC contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .科学的研究の応用
1-Cyclobutylpyrrolidine-2-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. This compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. This compound has also been studied as a potential treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
作用機序
The mechanism of action of 1-Cyclobutylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act as a modulator of the glutamatergic system. This compound has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By binding to the NMDA receptor, this compound may modulate the activity of the glutamatergic system, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound has also been shown to increase the activity of the antioxidant enzyme superoxide dismutase (SOD), which protects cells from oxidative stress. This compound has been shown to increase the levels of the neurotransmitters dopamine and serotonin, which are involved in various physiological and pathological processes.
実験室実験の利点と制限
1-Cyclobutylpyrrolidine-2-carboxamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in some experimental setups. This compound may also have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-Cyclobutylpyrrolidine-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on the glutamatergic system. Another direction is to study the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, the development of new analogs of this compound may lead to compounds with improved efficacy and selectivity. Finally, the use of this compound in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes.
合成法
1-Cyclobutylpyrrolidine-2-carboxamide can be synthesized through a multistep process that involves the reaction of cyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with proline to form the corresponding amide. The amide is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the cyclic derivative, this compound.
特性
IUPAC Name |
1-cyclobutylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-5-2-6-11(8)7-3-1-4-7/h7-8H,1-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLADZAUJBOAIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

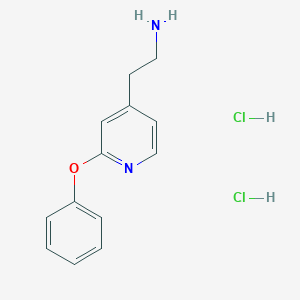

![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2619219.png)
![N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B2619221.png)

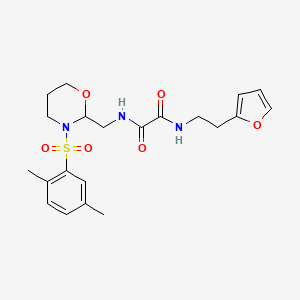

![1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2619227.png)
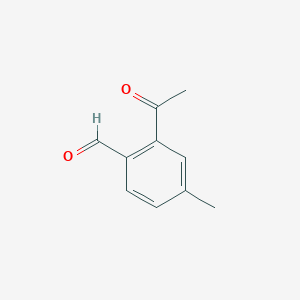
![2-[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2619230.png)
![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
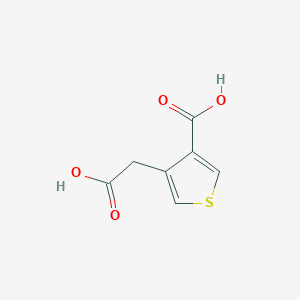
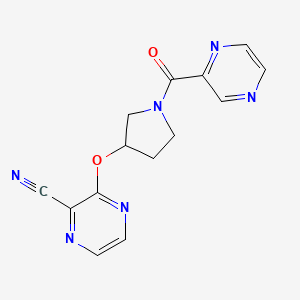
![4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B2619239.png)